

# AMG 900 stability in cell culture media over time.

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## Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941

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## AMG 900 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **AMG 900**, a potent pan-Aurora kinase inhibitor. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

## Frequently Asked Questions (FAQs)

Q1: What is **AMG 900** and what is its mechanism of action?

A1: **AMG 900** is a highly selective and potent small molecule inhibitor of Aurora kinases A, B, and C.<sup>[1]</sup> These kinases are crucial regulators of cell division (mitosis), and their inhibition by **AMG 900** leads to defects in mitotic progression, such as improper chromosome alignment and segregation.<sup>[2]</sup><sup>[3]</sup> This disruption of mitosis ultimately results in cell cycle arrest, polyploidy (cells with more than the normal number of chromosome sets), and apoptosis (programmed cell death).<sup>[2]</sup><sup>[4]</sup>

Q2: What are the recommended storage conditions for **AMG 900** stock solutions?

A2: For long-term stability, it is recommended to store stock solutions of **AMG 900** at -20°C for up to one year or at -80°C for up to two years. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.

Q3: In which solvent should I dissolve **AMG 900**?

A3: **AMG 900** is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am not observing the expected anti-proliferative effects of **AMG 900** in my cell line. What could be the reason?

A4: There are several potential reasons for a lack of efficacy. Firstly, verify the integrity and purity of your **AMG 900** stock through analytical methods like HPLC. Secondly, ensure that the compound is fully dissolved and has not precipitated out of solution in your final culture media. Another possibility is that your cell line may have intrinsic or acquired resistance mechanisms. Finally, the stability of **AMG 900** in your specific cell culture media and conditions over the duration of your experiment might be a factor. It is recommended to perform a stability assessment as detailed in the experimental protocols section.

## Stability of AMG 900 in Cell Culture Media

The stability of a small molecule inhibitor in cell culture media is a critical factor that can significantly impact experimental outcomes. While specific public data on the degradation kinetics of **AMG 900** in common cell culture media such as RPMI-1640 and DMEM is not readily available, this section provides a detailed protocol for researchers to determine its stability in their own experimental setup.

## Experimental Protocol: Assessing the Stability of AMG 900 in Cell Culture Media

This protocol outlines a method to quantify the concentration of **AMG 900** in cell culture media over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of **AMG 900** remaining in complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS) at various time points under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).

Materials:

- **AMG 900**

- Cell culture medium (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid or Trifluoroacetic acid (TFA)
- Microcentrifuge tubes
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Methodology:

- Preparation of **AMG 900** Spiked Media:
  - Prepare a stock solution of **AMG 900** in DMSO (e.g., 10 mM).
  - Prepare your complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
  - Spike the complete medium with the **AMG 900** stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
  - Prepare a sufficient volume for all time points and replicates.
- Incubation:
  - Aliquot the **AMG 900**-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
  - Place the tubes in a 37°C, 5% CO<sub>2</sub> incubator. The 0-hour time point should be processed immediately.

- Sample Preparation for HPLC Analysis (for each time point):
  - At each designated time point, remove the corresponding tubes from the incubator.
  - To precipitate proteins, add 2 volumes of cold acetonitrile to 1 volume of the media sample.
  - Vortex thoroughly and incubate at -20°C for at least 30 minutes.
  - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  - Carefully transfer the supernatant to a new tube for HPLC analysis.
- HPLC Analysis:
  - Set up an appropriate HPLC method. A reverse-phase C18 column is a common choice for small molecule analysis.
  - The mobile phase will likely consist of a gradient of water and acetonitrile with an acid modifier like formic acid or TFA (e.g., 0.1%).
  - Inject the prepared supernatant onto the HPLC system.
  - Monitor the elution of **AMG 900** using a UV detector at a wavelength where the compound has maximum absorbance.
  - Generate a standard curve by injecting known concentrations of **AMG 900** to quantify the amount in your samples.
- Data Analysis:
  - Determine the concentration of **AMG 900** at each time point using the standard curve.
  - Calculate the percentage of **AMG 900** remaining at each time point relative to the 0-hour time point.
  - Plot the percentage of **AMG 900** remaining versus time.

## Data Presentation

The quantitative data obtained from the stability experiment should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of **AMG 900** in Cell Culture Media at 37°C

Time (hours)	Media Type	Initial Concentration (µM)	Remaining AMG 900 (%) - Replicate 1	Remaining AMG 900 (%) - Replicate 2	Remaining AMG 900 (%) - Replicate 3	Average Remaining AMG 900 (%)	Standard Deviation
0	RPMI + 10% FBS	1	100	100	100	100	0
2	RPMI + 10% FBS	1	Data	Data	Data	Data	Data
4	RPMI + 10% FBS	1	Data	Data	Data	Data	Data
8	RPMI + 10% FBS	1	Data	Data	Data	Data	Data
24	RPMI + 10% FBS	1	Data	Data	Data	Data	Data
48	RPMI + 10% FBS	1	Data	Data	Data	Data	Data
72	RPMI + 10% FBS	1	Data	Data	Data	Data	Data
0	DMEM + 10% FBS	1	100	100	100	100	0
2	DMEM + 10% FBS	1	Data	Data	Data	Data	Data
4	DMEM + 10% FBS	1	Data	Data	Data	Data	Data
8	DMEM + 10% FBS	1	Data	Data	Data	Data	Data
24	DMEM + 10% FBS	1	Data	Data	Data	Data	Data

48	DMEM + 10% FBS	1	Data	Data	Data	Data	Data
72	DMEM + 10% FBS	1	Data	Data	Data	Data	Data

\*Data to be filled in by the researcher based on experimental results.

## Troubleshooting Guide

Issue 1: High variability between replicates in the stability assay.

- Possible Cause: Inconsistent sample preparation, particularly during the protein precipitation step.
- Troubleshooting Steps:
  - Ensure precise and consistent pipetting of acetonitrile.
  - Vortex all samples for the same duration to ensure thorough mixing.
  - Ensure complete protein precipitation by allowing sufficient incubation time at -20°C.
  - Be careful not to disturb the protein pellet when collecting the supernatant.

Issue 2: No peak or a very small peak for **AMG 900** is detected by HPLC, even at the 0-hour time point.

- Possible Cause:
  - Poor solubility of **AMG 900** in the culture medium.
  - Adsorption of the compound to the plasticware.
  - Incorrect HPLC method parameters.
- Troubleshooting Steps:

- Visually inspect the spiked media for any signs of precipitation. Consider using a lower concentration or a different formulation if solubility is an issue.
- Use low-binding microcentrifuge tubes.
- Verify the HPLC method, including the wavelength of the UV detector and the gradient conditions, using a known standard of **AMG 900**.

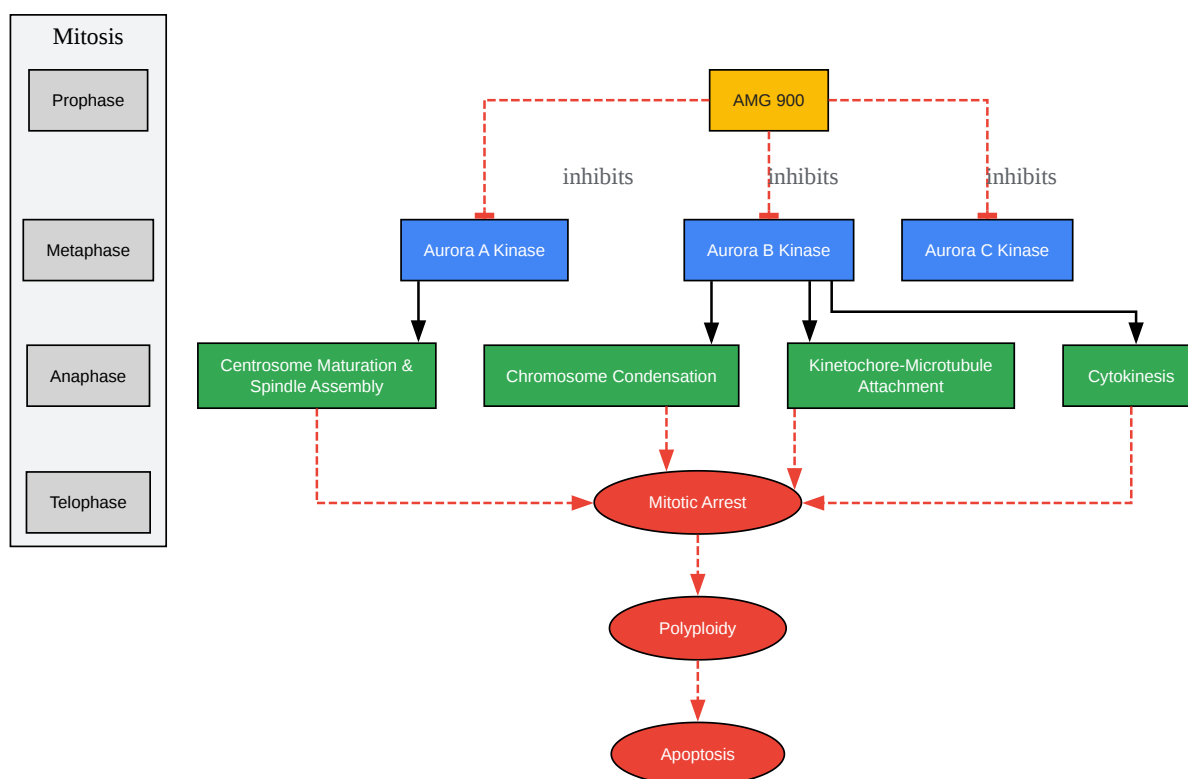
Issue 3: Rapid loss of **AMG 900** in the first few hours.

- Possible Cause:
  - Chemical instability in the media.
  - Binding to serum proteins, making it unavailable for detection.
- Troubleshooting Steps:
  - Run a parallel experiment in media without serum to assess the contribution of serum components to the degradation.
  - Investigate the composition of the media for components that might react with **AMG 900**.

## Visualizations

### Signaling Pathway

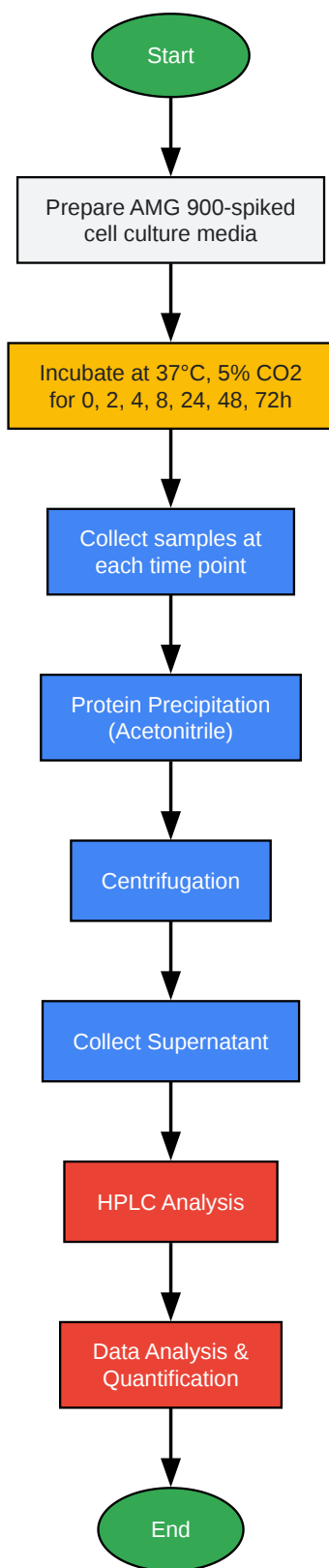




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Caption: **AMG 900** inhibits Aurora kinases, leading to mitotic disruption and apoptosis.

## Experimental Workflow



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Caption: Experimental workflow for assessing **AMG 900** stability in cell culture media.

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